l-Alanyl-l-valine
Overview
Description
l-Alanyl-l-valine: is a dipeptide composed of the amino acids l-alanine and l-valine It is a small molecule that plays a significant role in various biochemical processes
Mechanism of Action
Target of Action
It’s known that the dipeptide molecules of l-alanyl-l-valine can interact with organic compounds and water . The strong effect of the amino acid sequence in this compound on their sorption properties toward these compounds has been observed .
Mode of Action
This compound interacts with its targets through the formation of a parallel β-sheet via hydrogen bonds . This interaction leads to changes in the morphology of dipeptide films . The strong effect of the amino acid sequence in this compound on their sorption properties toward organic compounds and water has been found .
Biochemical Pathways
It’s known that this compound has a strong effect on the sorption properties of organic compounds and water . This suggests that it may influence various biochemical pathways related to these compounds.
Pharmacokinetics
The thermal stability of the inclusion compounds of this compound has been found to be high , which could potentially influence its bioavailability.
Result of Action
The result of this compound’s action is the change in the morphology of dipeptide films . This is due to the formation of a parallel β-sheet through hydrogen bonds . The this compound dipeptide molecules assemble to form this structure, while the l-alanine molecules fill the large channels located in the interlayer space .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the thermal stability of the inclusion compounds of this compound is high . This suggests that it can maintain its structure and function in various environments. Additionally, this compound has been found to have a strong sorption capacity for organic compounds and water , indicating that its action, efficacy, and stability may be influenced by the presence of these compounds in the environment.
Biochemical Analysis
Biochemical Properties
l-Alanyl-l-valine has been found to have strong sorption properties towards organic compounds and water . It forms a parallel β-sheet structure through hydrogen bonds . The nature of these interactions is largely determined by the specific sequence of the amino acids in the dipeptide .
Molecular Mechanism
At the molecular level, this compound interacts with other molecules primarily through hydrogen bonding . These interactions can influence the behavior of other biomolecules, potentially affecting processes such as enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have a high thermal stability
Preparation Methods
Synthetic Routes and Reaction Conditions: l-Alanyl-l-valine can be synthesized through a peptide coupling reaction between l-alanine and l-valine. This process typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using proteases or peptidases that catalyze the formation of the dipeptide from its constituent amino acids. This method is advantageous due to its specificity and mild reaction conditions, which help in maintaining the integrity of the product.
Chemical Reactions Analysis
Types of Reactions: l-Alanyl-l-valine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups within the dipeptide, potentially altering its properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its reactivity or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
l-Alanyl-l-valine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
Biology: The dipeptide is investigated for its role in protein synthesis and degradation pathways.
Medicine: this compound is explored for its potential therapeutic effects, including its ability to modulate immune responses and act as a bioactive peptide.
Industry: It is utilized in the development of functional foods and nutraceuticals due to its beneficial properties.
Comparison with Similar Compounds
l-Valyl-l-alanine: Another dipeptide with similar structural properties but different amino acid sequence.
l-Alanyl-l-alanine: A dipeptide composed of two l-alanine molecules, differing in its amino acid composition.
Uniqueness: l-Alanyl-l-valine is unique due to its specific combination of l-alanine and l-valine, which imparts distinct structural and functional properties. Its ability to form stable clathrates and its selective interaction with organic vapors highlight its unique characteristics compared to other dipeptides .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-4(2)6(8(12)13)10-7(11)5(3)9/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWMQSWFLXEGMA-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316215 | |
Record name | L-Alanyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alanylvaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028700 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3303-45-5 | |
Record name | L-Alanyl-L-valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3303-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-L-Alanyl-L-valine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003303455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Alanyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-L-alanyl-L-valine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.981 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alanylvaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028700 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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